molecular formula C12H11Cl2NO2 B7842913 Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate CAS No. 167631-91-6

Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B7842913
CAS No.: 167631-91-6
M. Wt: 272.12 g/mol
InChI Key: HHAZFYLWBWNHHG-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,5-dichloro-1H-indole-2-carboxylic acid.

  • Esterification: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

  • Methylation: The indole nitrogen is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized indole derivatives.

  • Reduction Products: Reduced forms of the compound, such as this compound with reduced chlorine atoms.

  • Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are studied for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the biological context and the derivatives formed from the compound. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate is compared with other similar indole derivatives, such as:

  • Ethyl 3-methyl-1H-indole-2-carboxylate: This compound lacks the chlorine atoms present in this compound, leading to different reactivity and biological activity.

  • Ethyl 3,5-dibromo-1-methyl-1H-indole-2-carboxylate: Similar to the dichloro variant but with bromine atoms instead of chlorine, affecting its chemical properties and applications.

Properties

IUPAC Name

ethyl 3,5-dichloro-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2/c1-3-17-12(16)11-10(14)8-6-7(13)4-5-9(8)15(11)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAZFYLWBWNHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223627
Record name Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167631-91-6
Record name Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167631-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dichloro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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